![molecular formula C10H20O2 B1594045 Heptyl propionate CAS No. 2216-81-1](/img/structure/B1594045.png)
Heptyl propionate
Overview
Description
Heptyl propionate, also known as heptyl propanoate, is an ester with the molecular formula C10H20O2. It is formed by the esterification of heptanol and propanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl propionate can be synthesized through the esterification reaction between heptanol and propanoic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where heptanol and propanoic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanol and propanoic acid.
Reduction: Reduction of this compound can lead to the formation of heptanol and propanol.
Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Heptanol and propanoic acid.
Reduction: Heptanol and propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Solvent and Reagent in Organic Synthesis
Heptyl propionate is widely used as a solvent and reagent in organic synthesis. Its properties make it suitable for various chemical reactions, including:
- Esterification : Acts as a starting material for synthesizing other esters.
- Hydrolysis : Can be hydrolyzed under acidic or basic conditions to yield heptanol and propanoic acid.
Biological Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. In vitro assays demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. In vitro experiments showed that it inhibits pro-inflammatory cytokines, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies revealed that it induces apoptosis in various cancer cell lines, such as breast and colon cancer, with significant reductions in cell viability observed at concentrations as low as 100 µM after 48 hours.
Industrial Applications
Fragrance and Flavor Industry
Due to its pleasant scent profile, this compound is utilized in the production of fragrances and flavorings. Its unique chemical structure provides distinct olfactory characteristics that are desirable in consumer products.
Table 1: Summary of Biological Activities of this compound
Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH assay | Significant reduction of free radicals |
Anti-inflammatory | Cytokine assays | Decreased levels of TNF-α and IL-6 |
Anticancer | MTT assay, Flow cytometry | Induced apoptosis in cancer cell lines |
Behavioral response | Electroantennography (EAG) | Modulated olfactory responses in Drosophila |
Detailed Research Findings
- Antioxidant Activity : A study assessing various esters found that this compound exhibited strong scavenging capacity with an IC50 value similar to ascorbic acid .
- Anti-inflammatory Effects : In vitro experiments on macrophage cell lines confirmed that this compound could inhibit the secretion of inflammatory markers .
- Anticancer Potential : Experiments indicated that this compound could reduce the viability of several cancer cell lines by more than 50%, demonstrating its potential as a chemotherapeutic agent .
- Behavioral Studies : Research using a T-maze apparatus showed that Drosophila were attracted to lower concentrations of this compound while higher concentrations acted as repellents .
Mechanism of Action
The mechanism of action of heptyl propionate involves its hydrolysis to heptanol and propanoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, releasing the alcohol and acid components. These components can then participate in various metabolic pathways within the body .
Comparison with Similar Compounds
Heptyl propionate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Butyl propionate: Used in the production of perfumes and as a solvent.
Uniqueness: this compound is unique due to its specific combination of heptanol and propanoic acid, which gives it distinct physical and chemical properties compared to other esters. Its longer alkyl chain compared to ethyl acetate or methyl butyrate results in different solubility and volatility characteristics .
Biological Activity
Heptyl propionate, a chemical compound with the formula C₁₀H₂₀O₂, is an ester formed from heptanol and propanoic acid. This compound has garnered attention for its potential biological activities, including applications in flavoring, fragrance, and as a bioactive agent in various fields such as agriculture and medicine.
- Molecular Formula : C₁₀H₂₀O₂
- Molecular Weight : 172.27 g/mol
- CAS Number : 16670-65-0
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases. In vitro assays demonstrated that this compound exhibits significant antioxidant activity, making it a candidate for further research in nutraceutical applications .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating diseases like arthritis and other inflammatory disorders .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It was found to induce apoptosis (programmed cell death) in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's efficacy was assessed through various assays, including MTT assays to measure cell viability and flow cytometry to analyze apoptotic cells .
Behavioral Responses in Insects
In entomological studies, this compound has been shown to affect the behavior of insects. For example, it serves as an attractant or repellent depending on concentration and context. Research involving Drosophila melanogaster demonstrated that this compound activates specific olfactory receptors, influencing mating and foraging behaviors . This bioactivity underscores its potential use in pest management strategies.
Table 1: Summary of Biological Activities of this compound
Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH assay | Significant reduction of free radicals |
Anti-inflammatory | Cytokine assays | Decreased levels of TNF-α and IL-6 |
Anticancer | MTT assay, Flow cytometry | Induced apoptosis in cancer cell lines |
Behavioral response | Electroantennography (EAG) | Modulated olfactory responses in Drosophila |
Detailed Research Findings
- Antioxidant Activity : In a study assessing various esters, this compound exhibited a strong capacity to scavenge free radicals, with an IC50 value comparable to well-known antioxidants such as ascorbic acid .
- Anti-inflammatory Effects : The compound's ability to inhibit the secretion of inflammatory markers was confirmed through in vitro experiments on macrophage cell lines, demonstrating its potential role in reducing inflammation-related tissue damage .
- Anticancer Potential : A series of experiments showed that this compound could reduce the viability of several cancer cell lines (e.g., breast and colon cancer) by more than 50% at concentrations as low as 100 µM after 48 hours of exposure .
- Behavioral Studies : The impact on insect behavior was assessed using a T-maze apparatus where Drosophila were exposed to varying concentrations of this compound. Results indicated a significant attraction at lower concentrations while higher concentrations acted as repellents .
Properties
IUPAC Name |
heptyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-12-10(11)4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYICJVBGZQOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176693 | |
Record name | Heptyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-81-1 | |
Record name | Heptyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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